molecular formula C25H23N3O6 B11952505 methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate CAS No. 881402-59-1

methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate

Cat. No.: B11952505
CAS No.: 881402-59-1
M. Wt: 461.5 g/mol
InChI Key: MDISNDAJRULGIU-CVKSISIWSA-N
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Description

Methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate is a complex organic compound with a molecular formula of C25H23N3O6. This compound is known for its unique structure, which includes a methoxy group, an anilino group, and a benzoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with hydrazine to form the hydrazone. This intermediate is further reacted with methyl 4-hydroxybenzoate under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[2-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate is unique due to its specific functional groups and structural configuration. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

881402-59-1

Molecular Formula

C25H23N3O6

Molecular Weight

461.5 g/mol

IUPAC Name

methyl 4-[[2-[(E)-[[2-(4-methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenoxy]methyl]benzoate

InChI

InChI=1S/C25H23N3O6/c1-32-21-13-11-20(12-14-21)27-23(29)24(30)28-26-15-19-5-3-4-6-22(19)34-16-17-7-9-18(10-8-17)25(31)33-2/h3-15H,16H2,1-2H3,(H,27,29)(H,28,30)/b26-15+

InChI Key

MDISNDAJRULGIU-CVKSISIWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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